2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound features a unique structure that incorporates both difluoromethyl and butyl groups, which contribute to its chemical properties and biological activity. The compound is primarily classified as a pharmaceutical agent due to its potential interactions with biological targets.
The synthesis and classification of 2-butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one are based on its structural features and functional groups. It is categorized under heterocyclic compounds, specifically as a pyrazolopyridine derivative. This classification is significant in medicinal chemistry, where such compounds are explored for their therapeutic potential.
The synthesis of 2-butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves several key steps:
This multi-step synthetic approach allows for the precise incorporation of functional groups that enhance the compound's biological activity.
The molecular structure of 2-butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be described as follows:
The presence of fluorinated groups enhances the lipophilicity and metabolic stability of the compound, making it suitable for various applications.
2-butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo several types of chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological properties.
The mechanism of action for 2-butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The difluoroethyl and butyl groups may enhance binding affinity and selectivity for these targets.
The compound may modulate enzymatic activity by either inhibiting or activating target functions, leading to various biological effects depending on its application context.
Relevant data indicates that these properties make it suitable for applications in medicinal chemistry and materials science.
2-butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has several notable applications:
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure that combines pyrazole and pyridine rings. This core exhibits remarkable bioisosteric properties, closely mimicking purine bases like adenine and guanine. This molecular mimicry enables interactions with diverse biological targets, particularly kinases and receptors involved in signal transduction pathways [7]. Over 300,000 derivatives of the 1H-tautomeric form have been documented, with more than 5,500 scientific references (including 2,400 patents) highlighting their therapeutic potential [7]. The scaffold accommodates substitutions at five key positions (N1, C3, C4, C5, C6), enabling precise modulation of physicochemical and pharmacological properties. For example, alkyl groups at N1 (e.g., methyl, 31.8% of derivatives) enhance metabolic stability, while electron-withdrawing groups at C4 (e.g., difluoromethyl) influence electronic distribution and binding affinity [1] [7].
Table 1: Dominant Substituent Patterns in 1H-Pyrazolo[3,4-b]pyridines
Position | Most Common Substituent | Frequency (%) | Role in Drug Design |
---|---|---|---|
N1 | Methyl | 31.8 | Enhances metabolic stability |
C3 | Methyl | 46.8 | Steric shielding; modulates reactivity |
C4 | Hydrogen | ~30 | Site for electrophilic functionalization |
C6 | Oxo group | >60 | Stabilizes keto-enol tautomerism |
While the 1H-tautomer dominates the literature (>90% of known compounds), the 2H-tautomer (exemplified by 2-butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one) offers unique advantages in specific binding contexts. Quantum mechanical calculations (AM1/DFT) confirm the 1H-form is more stable by ~9 kcal/mol due to aromaticity in both rings. However, the 2H-tautomer gains stability when the pyridine ring is non-aromatic (e.g., in 6-oxo derivatives) [7]. This tautomer’s peripheral electron circulation alters dipole moments and hydrogen-bonding capacity, making it suitable for targeting non-purine binding pockets. For instance, the 2H-form’s lactam group (C6=O) can act as a hydrogen-bond acceptor, while the difluoromethyl group at C4 enhances lipophilicity and membrane permeability [1] [9]. Only ~4,900 stable 2H-derivatives are documented, underscoring the synthetic novelty of 2-alkylated analogs like the title compound [7].
The incorporation of difluoromethyl groups into pyrazolopyridines represents a strategic response to challenges in optimizing pharmacokinetic properties. Early pyrazolopyridine drugs (e.g., kinase inhibitors developed in the 2000s) prioritized halogenated or methylated derivatives. However, these often exhibited suboptimal metabolic stability. The difluoromethyl group (-CF₂H) emerged as a "lipophilic hydrogen-bond donor" that simultaneously:
Synthetically, the title compound (CAS 1018163-84-2) is accessed via regioselective N2-alkylation of pyrazole precursors, followed by cyclization with difluoromethyl-containing building blocks. The 2-butyl-3-methyl-4-(difluoromethyl) motif exemplifies modern fluorination strategies to fine-tune bioavailability. Derivatives like 4-(difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1018126-40-3) further demonstrate the scaffold’s versatility in targeting kinases like PIM-1 [3] [8].
Table 2: Impact of Difluoromethyl Substitution on Key Drug Properties
Property | Effect of -CF₂H Group | Mechanistic Basis |
---|---|---|
Metabolic Stability | ↑ 2-5 fold vs. -CH₃ | Blocks oxidative dealkylation |
Lipophilicity (LogP) | ↑ by 0.7-1.2 units | Fluorine-induced hydrophobicity |
pKa Modulation | ↓ pKa of C6-lactam by ~1.5 units | Electron-withdrawing stabilization of enolate |
Bioavailability | ↑ AUC in rodent models | Enhanced membrane diffusion |
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1